![molecular formula C14H9ClN2O3 B2415227 6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954584-74-8](/img/structure/B2415227.png)
6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CMPO) is a synthetic compound that has been widely studied due to its potential applications in pharmaceuticals and biochemistry. CMPO has a wide variety of uses, including as a synthetic intermediate, a reagent for the synthesis of other compounds, and as a potential therapeutic agent. CMPO has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the formation of prostaglandins and other bioactive lipids. Additionally, CMPO has been studied for its ability to modulate the activity of other enzymes, such as phospholipase A2, and as an inhibitor of the enzyme arachidonate 5-lipoxygenase (5-LOX).
科学的研究の応用
Antibacterial Activity
The compound has shown promise in the realm of antibacterial activity. Specifically, derivatives of pyridine, including structures related to 6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, have been synthesized and tested for their efficacy against various bacterial strains. Some derivatives exhibited significant activity against notorious bacteria like Escherichia coli and Pseudomonas aeruginosa, showcasing the potential of these compounds in combating bacterial infections (Xiao et al., 2014).
Anticancer and Antimicrobial Properties
Research into the synthesis of novel heterocyclic compounds incorporating the oxazolo[5,4-b]pyridine moiety has uncovered potential applications in cancer and microbial resistance. For instance, compounds structured similarly to 6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid were evaluated at the National Cancer Institute against a panel of 60 cancer cell lines, where some derivatives showed high potency. Additionally, these compounds demonstrated antibacterial and antifungal activities, indicating their potential in addressing microbial resistance to pharmaceutical drugs (Katariya et al., 2021).
Synthesis of Novel Derivatives
The compound's structural framework allows for the synthesis of various derivatives with potential biological activity. For example, studies have demonstrated the synthesis of new derivatives like N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, expanding the chemical diversity and potential pharmacological applications of this chemical class (Palamarchuk et al., 2019).
特性
IUPAC Name |
6-(3-chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3/c1-7-12-10(14(18)19)6-11(16-13(12)20-17-7)8-3-2-4-9(15)5-8/h2-6H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRKYBZVUKHQEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

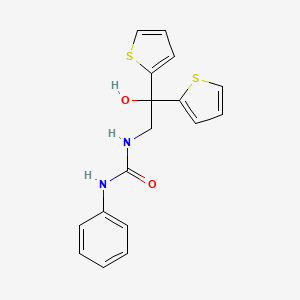
![5-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B2415145.png)
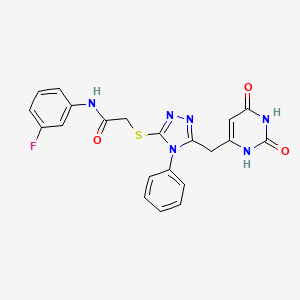

![4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2415150.png)
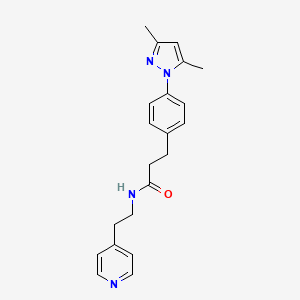
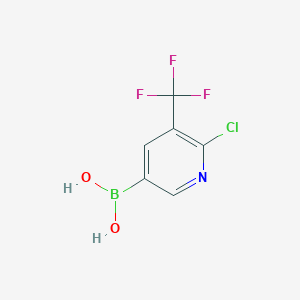

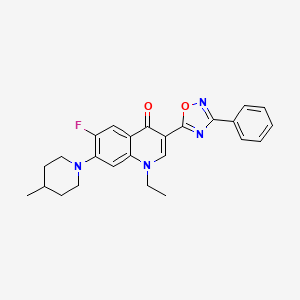


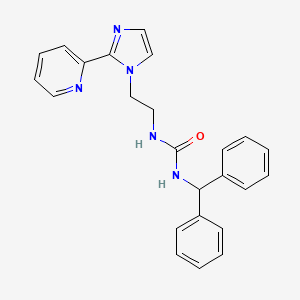
![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415165.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2415167.png)